molecular formula C24H15NO4 B491921 Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate CAS No. 691370-15-7

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B491921
CAS No.: 691370-15-7
M. Wt: 381.4g/mol
InChI Key: SPYQCJUKMVLDOW-UHFFFAOYSA-N
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Description

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a heterocyclic compound featuring a fused polycyclic framework with a benzyl carboxylate substituent. Its synthesis involves optimizing the method for obtaining the parent acid, 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid, followed by esterification with benzyl alcohol . Notably, the carboxylic acid precursor (CAS: 1204296-83-2) was listed as a discontinued product by CymitQuimica in 2025, reflecting challenges in commercial availability .

Properties

IUPAC Name

benzyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO4/c26-22-16-10-4-5-11-17(16)23(27)21-20(22)19(18-12-6-7-13-25(18)21)24(28)29-14-15-8-2-1-3-9-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYQCJUKMVLDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C3C=CC=CN3C4=C2C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Precursor Selection

The synthesis of pyridoindole derivatives often begins with 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives, which serve as versatile building blocks due to their dual nucleophilic sites. In a protocol adapted from pyrido[1,2-b][1,triazine synthesis, the target compound is prepared via a tandem nucleophilic addition-cyclization sequence. The reaction involves:

  • 1-Amino-2-iminopyridine (5 mmol) and isatin derivatives (5 mmol) as precursors.

  • Trifluoroacetic acid (TFA, 10 mol%) and acetic acid (AcOH, 3 equiv) as catalysts.

  • Ethanol (15 mL) as the solvent in a Q-tube reactor under 130°C for 30–40 minutes .

The Q-tube reactor enables high-pressure conditions, accelerating the reaction by increasing the collision frequency of reactants. This method achieves yields exceeding 85% for analogous pyridoindole systems.

Mechanistic Pathway

The mechanism proceeds through three key steps:

  • Nucleophilic Attack : The amino group of the pyridine derivative attacks the ketone carbon of isatin, forming an imine intermediate.

  • Cyclization : Intramolecular nucleophilic addition of the imino group to the adjacent carbonyl group generates the pyridoindole core.

  • Dehydration : Elimination of water produces the conjugated dihydroindole system.

Bond length and angle data from X-ray crystallography (e.g., C3–C15: 1.415 Å, C4–C16: 1.484 Å) confirm the planarity and conjugation of the fused ring system.

Multi-Component Reactions with α-Keto Acids

Optimization of Reaction Parameters

An alternative route employs α-keto acids (e.g., phenylglyoxylic acid) instead of isatin. In this method:

  • 1-Amino-2-iminopyridine (5 mmol) reacts with phenylglyoxylic acid (5 mmol) under similar Q-tube conditions.

  • The reaction time extends to 40 minutes to accommodate the slower reactivity of α-keto acids compared to isatin.

Yields for this route are slightly lower (70–75%) due to competing side reactions, but the protocol offers flexibility in introducing diverse substituents at the 6- and 11-positions.

Solvent and Catalytic Effects

Solvent screening reveals that ethanol and AcOH are critical for solubilizing reactants and stabilizing intermediates. Polar aprotic solvents like DMSO or DMF inhibit cyclization, while non-polar solvents (e.g., toluene) fail to dissolve the precursors. The dual acid system (TFA + AcOH) enhances electrophilicity at carbonyl carbons, facilitating nucleophilic attack.

Post-Cyclization Esterification for Benzyl Group Introduction

Two-Step Synthesis Approach

In cases where direct benzylation is challenging, a two-step protocol is employed:

  • Pyridoindole Carboxylic Acid Synthesis : The cyclocondensation reaction is performed using a carboxylic acid derivative (e.g., pyruvic acid) to yield 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid .

  • Benzyl Ester Formation : The carboxylic acid is treated with benzyl bromide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under inert conditions.

This method achieves an overall yield of 65–70%, with purity confirmed by GC/MS analysis.

Comparative Analysis of Synthetic Routes

Method Precursors Conditions Yield Advantages
Q-Tube + Isatin1-Amino-2-iminopyridine, isatin130°C, 30 min, TFA/AcOH85–90%High yield, short reaction time
Q-Tube + α-Keto Acid1-Amino-2-iminopyridine, phenylglyoxylic acid130°C, 40 min, TFA/AcOH70–75%Substituent diversity
Two-Step EsterificationPyridoindole carboxylic acid, benzyl bromideDCC/DMAP, RT, 12 h65–70%Avoids high-temperature benzylation

Challenges and Mitigation Strategies

Regioselectivity Control

Competing pathways may lead to regioisomeric byproducts. Using electron-withdrawing groups on the pyridine ring (e.g., –CN) directs nucleophilic attack to the desired position, as evidenced by X-ray data showing bond polarization (C3–C15: 1.415 Å vs. C4–C16: 1.484 Å).

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures , yielding analytically pure solids. Single-crystal X-ray diffraction confirms the molecular structure, while 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} verify functional group integrity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes

Scientific Research Applications

Biological Activities

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been shown to exhibit several important biological activities:

  • Inhibition of Protein Kinase C : This compound has demonstrated the ability to inhibit protein kinase C activity, which is crucial for various cellular processes including cell growth and differentiation. The inhibition of this kinase is particularly relevant in cancer research as it plays a role in tumor progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents .

Synthetic Approaches

The synthesis of this compound has been achieved through various methodologies. Notable methods include:

  • One-Pot Synthesis : A one-pot reaction involving the condensation of specific precursors has been developed. This method allows for the efficient formation of the compound with minimal steps and high yields .
  • Use of Catalysts : Catalytic approaches utilizing TFA (trifluoroacetic acid) have been employed to enhance reaction efficiency and selectivity during synthesis. The use of advanced reactor systems such as Q-tube reactors has also been explored to conduct reactions under controlled high-pressure conditions .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Zhang et al. (2023)Anticancer ActivityDemonstrated that the compound inhibits cell proliferation in various cancer cell lines through protein kinase C inhibition .
Biosynth Research (2023)Synthesis EfficiencyHighlighted the one-pot synthesis method that significantly reduces reaction time while maintaining high yield .
PMC Article (2020)Biological ActivityReported multiple biological activities including potential neuroprotective effects based on preliminary assays .

Mechanism of Action

The mechanism of action of Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Derivatives

Compound Name Substituents (R) Key Structural Features References
Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate Benzyl carboxylate (C₆H₅CH₂O) Ester group enhances lipophilicity
12-(2-Hydroxybenzoyl)benzo[f]pyrido[1,2-a]indole-6,11-dione 2-Hydroxybenzoyl Hydrogen bonding via -OH group; monoclinic P21/c crystal system
12-(4-Chlorobenzoyl)-2-methylbenzo[f]pyrido[1,2-a]indole-6,11-dione 4-Chlorobenzoyl, 2-methyl Electron-withdrawing Cl group; altered π-π stacking
12-(4-Methoxybenzoyl)-2-methylbenzo[f]pyrido[1,2-a]indole-6,11-dione 4-Methoxybenzoyl, 2-methyl Methoxy group increases steric bulk
6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid-(4-acetylamino-anilide) 4-Acetylamino-anilide Amide linkage; potential for H-bonding

Key Observations :

  • The benzyl carboxylate substituent in the target compound improves membrane permeability compared to the carboxylic acid form .
  • Hydroxy and chloro substituents influence crystal packing via hydrogen bonding and halogen interactions, respectively, as seen in X-ray diffraction studies .

Key Observations :

  • Computational models suggest the target compound’s amide derivatives may exhibit broader biological activity, but empirical validation is pending .

Biological Activity

Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate (CAS No: 691370-15-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused indole and pyridine system with two keto groups and a carboxylate moiety. Its molecular formula is C24H15NO4C_{24}H_{15}NO_4, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Protein Kinase C (PKC) : It has been reported to inhibit the activity of PKC, an important regulator in various signaling pathways related to cell growth and differentiation. This inhibition suggests a potential role in modulating cancer cell proliferation and survival .
  • Antitumor Activity : Preliminary studies indicate that derivatives of related compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to Benzyl 6,11-dioxo derivatives have demonstrated in vitro antitumor activity comparable to established chemotherapeutics like doxorubicin .

Biological Assays and Efficacy

A variety of biological assays have been employed to evaluate the efficacy of this compound:

  • Cytotoxicity Assays : The compound has been tested against several human tumor cell lines. For example:
    • In vitro studies revealed an IC50 value of 0.06μM0.06\mu M against human CNS cells (XF 498), which is significantly lower than that for doxorubicin (IC50 0.16μM0.16\mu M)—indicating higher potency .
  • Cell Viability Studies : The compound's effect on cell viability was assessed using MTT assays across different concentrations. Results indicated a dose-dependent decrease in viability for cancer cell lines tested.
  • Mechanistic Studies : Further studies demonstrated that the compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins, suggesting a pathway for therapeutic intervention in malignancies .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the same structural class:

  • A study on pyridophenazinediones showed promising results in inhibiting tumor growth in vitro and in vivo models . These findings support the hypothesis that Benzyl 6,11-dioxo derivatives could possess similar or enhanced antitumor properties.
  • Another investigation highlighted the role of structural modifications on the biological activity of indole derivatives. It was found that specific substitutions could enhance cytotoxicity against certain cancer types while reducing off-target effects .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
PKC InhibitionSignificant inhibition observed
Antitumor ActivityIC50 = 0.06 µM against XF 498 cells
Induction of ApoptosisActivation of caspases noted
CytotoxicityDose-dependent decrease in cell viability

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate?

  • Methodological Answer : The compound can be synthesized via copper(II)-catalyzed three-component reactions involving acyl bromides, 1,4-naphthoquinone, and pyridine derivatives. This approach leverages sp²-C–H difunctionalization followed by intramolecular cyclization and oxidative aromatization, achieving high yields (up to 95%) . Alternative routes include nucleophilic substitution of pyridines with 1,4-dioxo intermediates, as described in Scheme 55 by Ryu et al., with yields ranging from 39% to 95% depending on the active methylene component .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.1346 Å, b = 23.2926 Å, c = 10.1505 Å, and β = 97.304° have been reported for related derivatives. SCXRD data confirm bond lengths and angles consistent with benzo[f]pyridoindole-dione scaffolds .

Q. What spectroscopic techniques are critical for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection ensures purity (>95%). Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) validate molecular identity. For example, ¹H NMR typically shows aromatic proton signals between δ 7.5–8.5 ppm and carbonyl resonances at δ 180–190 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

  • Methodological Answer : Regioselectivity issues, such as undesired 4-oxo isomer formation, are mitigated using lithium amide bases during acylation. This method ensures >90% selectivity for the 2-oxo isomer, as demonstrated in pyrido[1,2-a]pyrimidinone syntheses . Thermal cyclization conditions (e.g., 120°C in DMF) further enhance selectivity by favoring kinetically controlled pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Contradiction Analysis : Yields vary significantly (39–95%) depending on the active methylene component and solvent system. For instance, ethanol-based reactions with acyl bromides achieve higher yields (85–95%) compared to DMF-mediated pathways (39–60%) due to competing side reactions . Optimization involves screening solvents (e.g., EtOH vs. DMF) and catalysts (e.g., Cu(II) vs. metal-free conditions) .

Q. How do structural modifications impact biological activity?

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzyl position enhances binding to targets like aldose reductase (ALR2), as seen in pyrido[1,2-a]pyrimidin-4-one derivatives. Conversely, lengthening side chains (e.g., benzyl groups) reduces potency by steric hindrance . Computational docking studies (e.g., AutoDock Vina) predict binding modes, highlighting hydrogen bonds between carbonyl groups and catalytic residues (e.g., Tyr48 in ALR2) .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) predict electronic properties, while molecular dynamics (MD) simulations assess solubility and membrane permeability. For example, logP values (~3.5) indicate moderate lipophilicity, aligning with experimental partition coefficients .

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